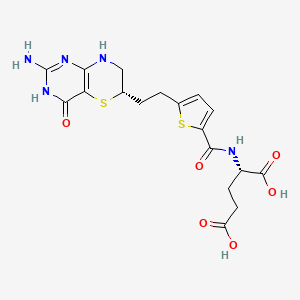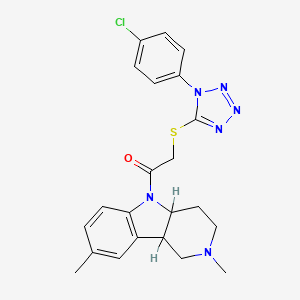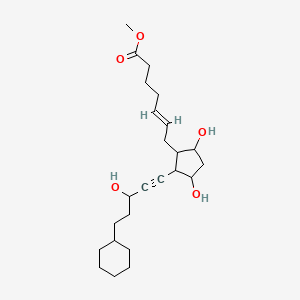
Alfaprostol
Overview
Description
Alfaprostol is a synthetic analog of prostaglandin F2α, a naturally occurring prostaglandin. It is primarily used as a luteolytic agent in veterinary medicine to manage estrus in mares and treat postweaning anestrus in economically important farm animals . This compound is more potent than naturally occurring prostaglandin F2α, making it highly effective for these purposes .
Mechanism of Action
Target of Action
Alfaprostol, also known as Gabbrostol, is a synthetic analogue of prostaglandin F2α . It primarily targets the smooth muscle cells of the uterus and cervix in animals such as horses, pigs, and cattle . The compound’s primary role is to stimulate these cells, leading to various physiological effects.
Mode of Action
This compound acts as a luteolytic agent, meaning it causes the regression of the corpus luteum, a structure that develops in the ovary after ovulation and produces progesterone . By causing the regression of the corpus luteum, this compound reduces progesterone levels, which in turn triggers estrus or heat in animals. This makes it useful for scheduling estrus in animals for planned breeding .
Biochemical Pathways
By mimicking the action of natural prostaglandins, this compound can influence these processes .
Pharmacokinetics
The pharmacokinetics of this compound involves rapid distribution throughout the body following intramuscular injection . The compound is then metabolized, with the first step being de-esterification to form this compound acid. This is followed by β-oxidation to give dinor-5, 6-dihydro-alfaprostol acid and tetranor-alfaprostol acid . These metabolites are significantly less potent than the parent compound .
Result of Action
The primary result of this compound’s action is the induction of estrus or heat in animals, making it useful for planned breeding . It can also be used to induce parturition or birth . In addition, this compound has been found to be effective in inducing termination of pregnancy in animals .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the physiological state of the animal, such as its stage of reproductive cycle. Additionally, the method of administration can also impact the compound’s action. For example, a study found that the combination of oral cabergoline, this compound, and additional intravaginal misoprostol was more effective in inducing termination of pregnancy in dogs than using cabergoline and this compound alone .
Biochemical Analysis
Biochemical Properties
Alfaprostol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. As a synthetic analogue of prostaglandin F2α, this compound has luteolytic activity, meaning it causes lysis of the corpus luteum, whether persistent or associated with either the normal cycle or pregnancy . This interaction with the corpus luteum is a key aspect of its biochemical function.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, in the context of reproductive biology, this compound can induce termination of pregnancy in animal models by influencing the function of the corpus luteum .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its influence on gene expression. It exerts its effects at the molecular level primarily through its luteolytic activity. This involves the binding of this compound to specific receptors in the corpus luteum, leading to its degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, in a study involving dogs, it was observed that the abortion was completed in an average of 3.9±0.7 days following this compound administration . This suggests that this compound has a relatively rapid onset of action in this context.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in cows, the recommended dosage rate is 1.5 mg per 100 kg bodyweight . The effects of this compound at this dosage include the induction of parturition and the treatment of post-weaning anestrus .
Metabolic Pathways
This compound is involved in several metabolic pathways. The first step in its metabolism is de-esterification to form this compound acid, followed by β-oxidation to give dinor-5, 6-dihydro-Alfaprostol acid and tetranor-Alfaprostol acid .
Transport and Distribution
This compound is rapidly distributed throughout the body after intramuscular injection . It reaches peak blood levels in approximately 2 hours in cows, sows, and mares .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alfaprostol involves a multi-step process. One of the most efficient methods includes the conjugate addition of an alkyne to a bicyclic enal intermediate. This intermediate is prepared in three steps using a proline-catalyzed aldol reaction of succinaldehyde . The overall synthesis can be completed in nine steps, making it one of the shortest reported methods .
Industrial Production Methods: Industrial production of this compound faces challenges due to the complexity of the synthetic route and the need for stringent anhydrous and anaerobic conditions. Current methods are not yet optimized for large-scale production, and further process optimization is required to make it suitable for industrial scale-up .
Chemical Reactions Analysis
Types of Reactions: Alfaprostol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Alfaprostol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying prostaglandin analogs and their synthesis.
Biology: Investigated for its effects on reproductive physiology in animals.
Comparison with Similar Compounds
Prostaglandin F2α: The naturally occurring counterpart of Alfaprostol.
Latanoprost: Another prostaglandin analog used in the treatment of glaucoma.
Bimatoprost: A synthetic prostaglandin analog with applications in ophthalmology.
Uniqueness of this compound: this compound is unique due to its higher potency and stability compared to naturally occurring prostaglandin F2α. It is specifically designed for veterinary applications, making it more effective in managing reproductive cycles in farm animals .
Properties
IUPAC Name |
methyl 7-[2-(5-cyclohexyl-3-hydroxypent-1-ynyl)-3,5-dihydroxycyclopentyl]hept-5-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O5/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)16-15-19(25)14-13-18-9-5-4-6-10-18/h2,7,18-23,25-27H,3-6,8-14,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDSQCVLNUIYLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC=CCC1C(CC(C1C#CC(CCC2CCCCC2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868288 | |
| Record name | Methyl 7-[2-(5-cyclohexyl-3-hydroxypent-1-yn-1-yl)-3,5-dihydroxycyclopentyl]hept-5-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00868288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74176-31-1 | |
| Record name | Alfaprostol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


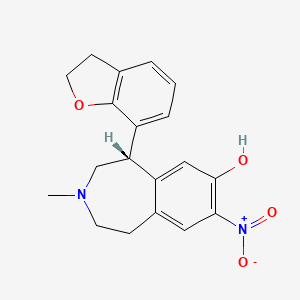
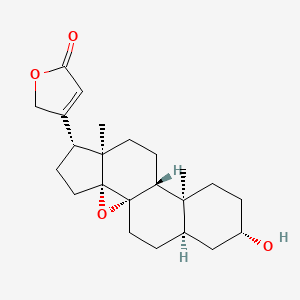

![2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1665618.png)
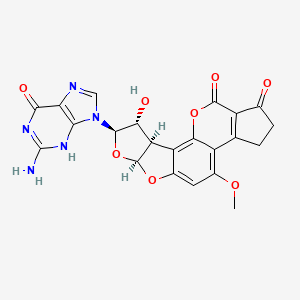
![4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate](/img/structure/B1665621.png)


![2-[2-[[[1-(1H-benzimidazol-2-yl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methyldisulfanyl]methyl]-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-1-yl]-1H-benzimidazole](/img/structure/B1665627.png)
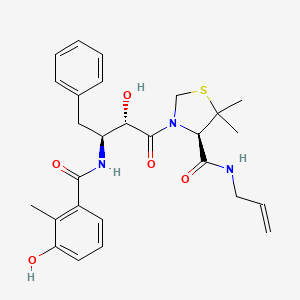
![6-methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B1665632.png)
